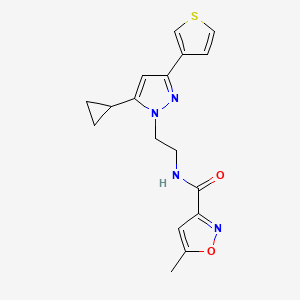

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

説明

N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 2. The ethyl linker connects the pyrazole to a 5-methylisoxazole-3-carboxamide group. The cyclopropyl group may enhance metabolic stability, while the thiophene ring could modulate electronic properties and binding affinity compared to phenyl or other aryl substituents.

特性

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-11-8-15(20-23-11)17(22)18-5-6-21-16(12-2-3-12)9-14(19-21)13-4-7-24-10-13/h4,7-10,12H,2-3,5-6H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNCFRJOTFFRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclocondensation for Pyrazole Core Formation

Pyrazole rings are typically synthesized via 1,3-dipolar cycloaddition between hydrazines and 1,3-dielectrophiles. For the 5-cyclopropyl-3-(thiophen-3-yl) substitution pattern, a Knorr-type synthesis is plausible:

- Precursor Synthesis : React thiophene-3-carbaldehyde with cyclopropanecarboxylate under Claisen-Schmidt conditions to form α,β-unsaturated ketone intermediates.

- Hydrazine Cyclization : Treat the enone with hydrazine hydrate in ethanol at reflux (80–100°C) to yield the pyrazole core.

Example Protocol :

Regioselectivity Control

Regiochemical outcomes depend on the electronic nature of the substituents. The electron-withdrawing thiophene group directs hydrazine attack to the β-position, ensuring 3-(thiophen-3-yl) placement. Cyclopropyl’s electron-donating effect stabilizes the 5-position.

Functionalization with 2-Aminoethyl Linker

N-Alkylation of Pyrazole

Introducing the ethylamine spacer requires selective N-alkylation of the pyrazole’s 1-position:

- Base-Mediated Alkylation : React the pyrazole with 2-chloroethylamine hydrochloride in the presence of Cs₂CO₃ in DMF at 60°C.

- Boc Protection : Protect the amine with di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions during subsequent steps.

Reaction Conditions :

- Pyrazole (1.0 eq), 2-chloroethylamine HCl (1.2 eq), Cs₂CO₃ (2.5 eq), DMF, 60°C, 8 h

- Yield: 58–65% after Boc protection

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Isoxazole Ring Construction

Isoxazoles are commonly synthesized via cyclization of β-diketones with hydroxylamine:

- β-Keto Ester Preparation : Condense acetylacetone with ethyl chloroformate.

- Cyclization : React with hydroxylamine hydrochloride in aqueous NaOH.

Optimized Procedure :

- Acetylacetone (1.0 eq), ethyl chloroformate (1.1 eq), pyridine, 0°C → RT, 2 h

- Add hydroxylamine HCl (1.2 eq), NaOH (2.0 eq), H₂O/EtOH (1:1), reflux 4 h

- Acidify with HCl to precipitate 5-methylisoxazole-3-carboxylic acid (Yield: 74%)

Amide Coupling and Final Assembly

Carboxylic Acid Activation

Activate the isoxazole-3-carboxylic acid using T3P (propylphosphonic anhydride) or EDCI/HOBt:

Coupling with Ethylenediamine-Pyrazole

Add the Boc-protected amine to the activated acid:

- Activated acid (1.0 eq), amine (1.1 eq), DIPEA (2.0 eq), DCM, RT, 12 h

- Deprotect with TFA/DCM (1:1) to yield the final amide.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.62 (dd, J = 2.8 Hz, 1H, thiophene-H), 6.95 (s, 1H, isoxazole-H), 4.12 (t, J = 6.4 Hz, 2H, CH₂), 3.85 (q, J = 6.0 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.92–1.85 (m, 1H, cyclopropyl), 0.98–0.89 (m, 4H, cyclopropyl).

- LCMS : m/z 412.2 [M+H]⁺ (Calc. 412.1).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Impurity Profiling

Major impurities include:

- N,O-Bis-alkylated byproducts (≈5%): Mitigated by controlled stoichiometry of 2-chloroethylamine.

- Uncyclized hydrazones (≈3%): Removed via silica gel chromatography.

化学反応の分析

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction of the cyclopropyl group can lead to ring-opening and formation of linear alkyl chains.

Substitution: Various nucleophiles can substitute the methyl group on the isoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Strong nucleophiles like alkoxides or amines under basic conditions.

Major Products

The reactions can yield a variety of products, including oxidized thiophenes, reduced alkyl derivatives, and substituted isoxazoles, depending on the specific reagents and conditions used.

科学的研究の応用

Chemistry

In the field of chemistry, N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Biology

Biologically, this compound is under investigation for its potential as a bioactive molecule. Preliminary studies suggest it may exhibit anti-inflammatory and analgesic properties. The compound's structure indicates possible interactions with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Medicine

In medicinal chemistry, N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is being explored for its potential anti-cancer properties. Its ability to modulate signaling pathways related to cell proliferation and apoptosis positions it as a candidate for further research in cancer therapeutics.

Industry

The compound also finds applications in the development of advanced materials. Its unique properties may contribute to the formulation of high-performance polymers or other materials with specialized functionalities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Activity: Research indicates that derivatives of pyrazole compounds can inhibit COX enzymes, suggesting that N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide may exhibit similar properties.

- Antitumor Properties: In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology.

Summary of Findings

| Study Focus | Findings |

|---|---|

| Anti-inflammatory | Inhibition of COX enzymes |

| Antitumor | Induction of apoptosis in cancer cells |

作用機序

The mechanism by which N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects is linked to its interaction with specific molecular targets:

Molecular Targets: Potential targets include enzymes like cyclooxygenase (COX) in the case of anti-inflammatory activity and DNA topoisomerases in anti-cancer research.

Pathways: The compound may modulate pathways involved in cell proliferation, apoptosis, and inflammatory responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Pharmacological Differences

The compound’s structural analogs differ primarily in substituent groups, which critically influence pharmacological profiles. Key comparisons include:

Key Observations:

- Pyrazole vs. Thiazole Cores : The target compound’s pyrazole-isoxazole scaffold may offer distinct binding modes compared to thiazole-based analogs (e.g., ), which often exhibit protease or antiviral activity due to hydrogen-bonding interactions with catalytic residues.

Physicochemical and Pharmacokinetic Properties

- LogP : The cyclopropyl group in the target compound likely reduces LogP compared to bulkier substituents (e.g., diphenylhexan in ), enhancing aqueous solubility.

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas ’s carbothioamide derivatives may exhibit slower clearance due to sulfur’s electron-donating effects .

生物活性

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Molecular Formula : C19H23N5OS

- Molecular Weight : 369.49 g/mol

- Functional Groups : Pyrazole, isoxazole, carboxamide, cyclopropyl, and thiophene moieties.

These structural components are critical in determining the compound's interaction with biological targets and its overall pharmacological profile.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. In vitro studies demonstrated that similar compounds effectively reduced tumor cell proliferation by inducing apoptosis through various signaling pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory potential stems from its ability to inhibit cyclooxygenase (COX) enzymes. In particular, studies have highlighted the effectiveness of pyrazole derivatives in reducing pro-inflammatory cytokine production. For instance, compounds with similar structures have shown to decrease nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in macrophage models .

Antimicrobial Properties

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide has displayed promising antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can facilitate the design of more potent derivatives. Key observations include:

| Structural Feature | Biological Activity |

|---|---|

| Pyrazole Ring | Antitumor activity |

| Isoxazole Moiety | Anti-inflammatory effects |

| Cyclopropyl Group | Enhanced bioactivity |

| Thiophene Substitution | Increased solubility |

These features contribute to the compound's efficacy and specificity towards biological targets.

Study 1: Antitumor Efficacy

A recent study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell lines. The results indicated that compounds structurally similar to N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide exhibited IC50 values in the low micromolar range against various cancer types, suggesting strong antitumor activity .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that these compounds significantly reduced inflammation in animal models by blocking COX enzymes and decreasing cytokine levels, supporting their potential application in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

The synthesis involves multi-step organic reactions, starting with the preparation of pyrazole and thiophene intermediates. Key steps include:

- Cyclopropane introduction : Reacting cyclopropylamine with pre-functionalized pyrazole precursors under reflux in DMSO or acetonitrile .

- Coupling reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrazole-ethylamine intermediate with the 5-methylisoxazole-3-carboxylic acid moiety .

- Optimization : Yield and purity are maximized by controlling temperature (70–90°C), reaction time (12–24 hours), and solvent polarity. TLC monitoring and iterative adjustments to stoichiometry are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify proton environments (e.g., cyclopropyl CH at δ 0.8–1.2 ppm, thiophene protons at δ 7.1–7.5 ppm) and confirm regiochemistry of the pyrazole ring .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~394.45) and fragments (e.g., loss of the isoxazole moiety at m/z 250–270) .

- IR spectroscopy : Carboxamide C=O stretches (~1680 cm) and isoxazole ring vibrations (~1600 cm) confirm functional group integrity .

Q. What are the solubility properties and formulation considerations for preclinical studies?

- Solubility : Limited aqueous solubility (<0.1 mg/mL) due to hydrophobic moieties (cyclopropyl, thiophene). Co-solvents like PEG-400 or DMSO are used for in vitro assays .

- Formulation : Nanoemulsions or liposomal encapsulation improve bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How do structural modifications influence biological activity and target selectivity?

- Pyrazole substituents : Replacing cyclopropyl with bulkier groups (e.g., cyclohexyl) reduces metabolic clearance but may hinder target binding .

- Thiophene position : Thiophen-3-yl vs. thiophen-2-yl alters π-π stacking with enzyme active sites (e.g., kinase ATP pockets), impacting IC values by 2–3 orders of magnitude .

- Isoxazole methylation : The 5-methyl group enhances metabolic stability by blocking CYP3A4-mediated oxidation .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated derivatives) that may contribute to in vivo efficacy not observed in vitro .

- Protein binding assays : Serum albumin binding (>95%) can reduce free drug concentration, requiring dose adjustments in animal models .

- 3D tumor spheroids : These models better replicate in vivo hypoxia and drug penetration barriers, resolving discrepancies in cytotoxicity assays .

Q. What computational methods guide structural optimization?

- Molecular docking : AutoDock Vina predicts binding to kinases (e.g., EGFR) by analyzing hydrogen bonds between the carboxamide and Thr766/Met769 residues .

- QSAR models : CoMFA and CoMSIA correlate logP values (<3.5) with improved blood-brain barrier penetration for neurotargeted derivatives .

- MD simulations : Reveal conformational flexibility of the ethyl linker, guiding rigidification strategies to enhance target residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。